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molecular formula C11H11NO2 B8403592 3-(Methoxymethyl)-8-quinolinol

3-(Methoxymethyl)-8-quinolinol

Cat. No. B8403592
M. Wt: 189.21 g/mol
InChI Key: HYQAHWLXBFESQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05281713

Procedure details

A solution of methanol and sulfuric acid (10.0 g, 0.1 mol) is heated to 65° C., treated with o-aminophenol (4.36 g, 0.04 mol) and o-nitrophenol (2.78 g, 0.02 mol), heated to 70° C., treated with methoxymethacrolein (6.0 g, 0.06 mol) over 40 minutes at 85° to 90° C. and diluted with water. The aqueous mixture is adjusted to about pH 2 with 50% sodium hydroxide solution and filtered. The filtrate is adjusted to about pH 7 with 50% sodium hydroxide solution and extracted with chloroform. The combined organic extracts are concentrated in vacuo to give the title product as a solid which is identified by 1H and 13CNMR spectral analyses.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13].[N+](C1C=CC=CC=1O)([O-])=O.[CH3:24][O:25][C:26]([C:28](=[CH2:30])[CH3:29])=O.[OH-].[Na+]>O.CO>[CH3:24][O:25][CH2:26][C:28]1[CH:29]=[N:6][C:7]2[C:12]([CH:30]=1)=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13] |f:4.5|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
2.78 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
COC(=O)C(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCC=1C=NC2=C(C=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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